N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE
Description
N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE is a complex organic compound characterized by the presence of a chlorophenoxy group, a phosphoryl group, and a trifluoromethyl group attached to an aniline core
Properties
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3NO2P/c1-22(20,21-13-7-5-11(15)6-8-13)19-12-4-2-3-10(9-12)14(16,17)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKCAKDLUAVPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorophenol with methylphosphonic dichloride to form the chlorophenoxy methylphosphonic intermediate. This intermediate is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated quinones, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)BENZENE
- **N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)TOLUENE
Uniqueness
N-[(4-CHLOROPHENOXY)(METHYL)PHOSPHORYL]-3-(TRIFLUOROMETHYL)ANILINE is unique due to the presence of both a phosphoryl and a trifluoromethyl group, which confer distinct chemical and biological properties
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